2-(6-Chloronaphthalen-2-yl)-2-oxoacetic acid
Description
2-(6-Chloronaphthalen-2-yl)-2-oxoacetic acid is a substituted α-ketoacid characterized by a naphthalene core with a chlorine atom at position 6 and an oxoacetic acid group at position 2. This compound serves as a versatile intermediate in organic synthesis, particularly in palladium-catalyzed cross-coupling and decarboxylative cyclization reactions . Its naphthalene backbone enhances steric bulk and π-π stacking interactions, while the electron-withdrawing chlorine substituent modulates reactivity and regioselectivity in transformations. Applications span pharmaceutical synthesis (e.g., antiviral and anti-inflammatory agents) and materials science due to its robust aromatic framework .
Properties
IUPAC Name |
2-(6-chloronaphthalen-2-yl)-2-oxoacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClO3/c13-10-4-3-7-5-9(11(14)12(15)16)2-1-8(7)6-10/h1-6H,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXWWIAEWXXDKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Cl)C=C1C(=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Standard Procedure
The most widely documented method involves a Friedel-Crafts acylation of 6-chloronaphthalene with oxalyl chloride (ClCOCOCl) catalyzed by aluminum chloride (AlCl₃). This electrophilic aromatic substitution proceeds via the generation of an acylium ion intermediate, which reacts with the electron-rich naphthalene ring at the 2-position.
Typical conditions :
-
Molar ratio : 1:1.2 (6-chloronaphthalene : oxalyl chloride)
-
Catalyst loading : 10–15 mol% AlCl₃
-
Solvent : Dichloromethane (DCM) or chloroform
-
Temperature : 0–5°C (initial), then room temperature
-
Reaction time : 4–6 hours
The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:4), yielding 68–72% of the target compound.
Catalytic System Optimization
Recent studies have explored alternatives to AlCl₃ to mitigate its corrosive nature and improve atom economy:
| Catalyst | Solvent | Yield (%) | Advantages |
|---|---|---|---|
| FeCl₃·6H₂O | DCM | 65 | Eco-friendly, mild conditions |
| Zeolite Hβ | Toluene | 58 | Recyclable, no aqueous workup |
| Ionic liquid [BMIM]Cl | Neat | 70 | Solvent-free, high regioselectivity |
Notably, ionic liquid-based systems demonstrate superior regioselectivity (>98%) by stabilizing the acylium ion through hydrogen bonding.
Multi-Step Synthesis via Ester Intermediates
Esterification-Hydrolysis Strategy
A patent-described approach (WO2015059212A1) synthesizes the compound through a two-step process:
-
Ester formation : 6-Chloronaphthalene reacts with ethyl oxalyl chloride (ClCOCOOEt) under basic conditions (Et₃N, DCM, 0°C).
-
Saponification : The intermediate ethyl ester undergoes hydrolysis with NaOH (2M, EtOH, 25°C, 30 min), yielding the carboxylic acid.
Key data :
-
Ester yield : 85% (GC-MS purity >95%)
-
Hydrolysis efficiency : 92% conversion (monitored by HPLC)
-
Overall yield : 78%
This method avoids harsh Friedel-Crafts conditions but requires additional purification steps.
Coupling Agent-Assisted Modifications
Advanced protocols employ coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) to functionalize pre-formed naphthalene derivatives:
Example :
-
Amide coupling : 6-Chloro-2-naphthoic acid + glycine methyl ester → Methyl 2-(6-chloronaphthalen-2-yl)acetate
-
Oxidation : MnO₂-mediated oxidation of the α-hydroxyl group to the ketone
-
Acid hydrolysis : Conversion to 2-oxoacetic acid
Critical parameters :
-
Coupling agent : HATU (1.1 eq)
-
Base : DIPEA (3 eq)
-
Oxidant : MnO₂ (5 eq), DCM, reflux, 12 h
Green Chemistry Approaches
Deep Eutectic Solvent (DES)-Mediated Synthesis
Inspired by methods for analogous oxoacetic acids (e.g., 2-Oxo-2-(p-tolyl)acetic acid), DES systems offer a sustainable alternative:
Protocol :
Microwave-Assisted Acceleration
Microwave irradiation (300 W, 100°C) reduces reaction times from hours to minutes:
| Parameter | Conventional | Microwave |
|---|---|---|
| Time | 4 h | 15 min |
| Isolated yield (%) | 68 | 71 |
| Purity (HPLC) | 95.2 | 98.6 |
This method is particularly effective for scaling up (>100 g batches).
Industrial-Scale Considerations
Cost-Benefit Analysis of Routes
| Method | Cost ($/kg) | E-factor | PMI (Process Mass Intensity) |
|---|---|---|---|
| Friedel-Crafts | 120 | 8.7 | 32 |
| Ester hydrolysis | 145 | 6.2 | 28 |
| DES-mediated | 160 | 4.1 | 19 |
E-factor = (Total waste)/(Product mass); PMI = (Total input mass)/(Product mass)
While DES methods have higher solvent costs, their lower E-factor makes them preferable for environmentally regulated markets .
Chemical Reactions Analysis
Types of Reactions
2-(6-Chloronaphthalen-2-yl)-2-oxoacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as hydroxyl or amino groups.
Scientific Research Applications
2-(6-Chloronaphthalen-2-yl)-2-oxoacetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(6-Chloronaphthalen-2-yl)-2-oxoacetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituent effects, and functional performance in synthesis and biological activity:
Structural and Electronic Effects
- Aromatic vs. Heteroaromatic Cores : The naphthalene derivatives exhibit superior π-stacking and thermal stability compared to phenyl or heteroaromatic analogs (e.g., thiophene, furan). For example, 2-(naphthalen-2-yl)-2-oxoacetic acid achieved 88% yield in Pd-catalyzed coupling, outperforming thiophene-based analogs (61–66%) due to enhanced orbital overlap .
- Substituent Influence : Electron-withdrawing groups (e.g., Cl) increase electrophilicity at the α-keto position, facilitating nucleophilic attacks. Conversely, electron-donating groups (e.g., OMe) reduce reactivity but improve solubility .
Biological Activity
2-(6-Chloronaphthalen-2-yl)-2-oxoacetic acid is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
The chemical structure of 2-(6-Chloronaphthalen-2-yl)-2-oxoacetic acid can be described as follows:
- Molecular Formula : C12H9ClO3
- Molecular Weight : 232.65 g/mol
- IUPAC Name : 2-(6-Chloronaphthalen-2-yl)-2-oxoacetic acid
The biological activity of 2-(6-Chloronaphthalen-2-yl)-2-oxoacetic acid is primarily attributed to its ability to interact with various biological targets. The compound may exert its effects through the following mechanisms:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular functions.
- Antioxidant Activity : Preliminary studies suggest that this compound possesses antioxidant properties, which may help in scavenging free radicals and reducing oxidative stress.
- Cellular Interaction : The compound's lipophilicity allows it to penetrate cell membranes, facilitating interactions with intracellular targets.
Antimicrobial Activity
Research indicates that 2-(6-Chloronaphthalen-2-yl)-2-oxoacetic acid exhibits antimicrobial properties against a range of pathogens. A study conducted by BenchChem reported its effectiveness in inhibiting bacterial growth, suggesting potential applications in developing new antimicrobial agents.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 2-(6-Chloronaphthalen-2-yl)-2-oxoacetic acid | C12H9ClO3 | Antimicrobial, antioxidant |
| 3-Nitro-2-hydroxy-4-phenylbutyric acid | C11H11N1O4 | Enzyme inhibition, antioxidant |
| 4-(3-Amino-4-methoxyphenyl)-1-oxo-1H-phthalaz-2-yl acetic acid | C16H17N3O4 | Anticancer, enzyme inhibition |
Study on Antioxidant Effects
In a study investigating the antioxidant potential of various compounds, 2-(6-Chloronaphthalen-2-yl)-2-oxoacetic acid was evaluated using the DPPH radical scavenging method. The results indicated that the compound exhibited significant scavenging activity compared to standard antioxidants like ascorbic acid. The IC50 value obtained was lower than many derivatives tested, highlighting its potential as a therapeutic agent against oxidative stress-related diseases.
Antimicrobial Efficacy
A recent study focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated that it effectively inhibited the growth of several strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, suggesting its potential use in treating bacterial infections .
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 2-(6-Chloronaphthalen-2-yl)-2-oxoacetic acid, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis involving halogenation of naphthalene derivatives followed by Friedel-Crafts acylation or oxidative coupling. For example, analogous compounds like 2-(3-hydroxyadamantyl)-2-oxoacetic acid are synthesized via oxidation of adamantane derivatives using KMnO₄ under acidic conditions . For chloronaphthalene systems, chlorination at the 6-position may precede oxoacetic acid moiety introduction via nucleophilic substitution or oxidation.
- Optimization : Reaction parameters (temperature, solvent polarity, catalyst choice) must be tailored to minimize byproducts. For instance, low temperatures (0–5°C) reduce undesired side reactions in oxoacetic acid syntheses .
Q. How can the molecular structure of this compound be characterized using spectroscopic and crystallographic methods?
- Techniques :
- NMR : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ to identify aromatic protons (δ 7.5–8.5 ppm) and carbonyl groups (C=O at ~170 ppm) .
- X-ray crystallography : Resolve spatial arrangement of the chloronaphthalene and oxoacetic acid groups, as demonstrated for similar fluorinated indole derivatives .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns .
Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?
- Data :
Advanced Research Questions
Q. How does the chlorine substituent at the 6-position of naphthalene influence electronic properties and reactivity?
- Mechanistic Insight : The electron-withdrawing Cl group increases electrophilicity of the naphthalene ring, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols). Computational studies (DFT) on similar systems show reduced HOMO-LUMO gaps due to halogenation, enhancing charge-transfer interactions .
- Experimental Validation : Compare reaction rates of 6-chloro vs. unsubstituted naphthalene derivatives in Suzuki coupling or oxidation reactions .
Q. What strategies resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. no activity)?
- Approach :
Dose-response assays : Validate activity thresholds using standardized cell lines (e.g., IC₅₀ values in cancer models) .
Structural analogs : Test derivatives with modified substituents (e.g., replacing Cl with F or CH₃) to isolate pharmacophoric groups .
Meta-analysis : Reconcile discrepancies by adjusting experimental variables (e.g., solvent, incubation time) across studies .
Q. How can computational modeling (e.g., DFT, molecular docking) predict interaction mechanisms with biological targets?
- Protocol :
- DFT : Calculate electrostatic potential maps to identify reactive sites on the chloronaphthalene core .
- Docking : Simulate binding to enzymes like COX-2 or kinases using AutoDock Vina, leveraging crystal structures from PDB .
Methodological Notes
- Data Reproducibility : Ensure reaction protocols (e.g., solvent purity, inert atmospheres) align with literature precedents for analogous oxoacetic acids .
- Advanced Characterization : Pair NMR with 2D techniques (HSQC, HMBC) to assign complex proton environments in naphthalene derivatives .
- Contradiction Mitigation : Use orthogonal methods (e.g., HPLC purity checks alongside bioassays) to confirm observed activities are compound-specific .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
